molecular formula C13H20N2O2 B8305156 N-(2-Aminoethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

N-(2-Aminoethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8305156
M. Wt: 236.31 g/mol
InChI Key: WUCHZRDOCNWLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminoethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Aminoethyl)-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(7,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-10-5-7-15(8-6-14)9-11(10)13(12)17-2/h3-4H,5-9,14H2,1-2H3

InChI Key

WUCHZRDOCNWLJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCN(C2)CCN)C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7,8dimethoxy-1,2,3,4-tetrahydroisoquinoline (421 mg, 2.2 mmol), 2-phthalimidoacetaldehyde (410 mg, 2.2 mmol) and NaOAc (180 mg, 2.2 mmol) in 27 mL of CH2Cl2 was added 690 mg (3.25 mmol) of NaBH(OAc)3 in small portions. After stirring 1 hour at room temperature, the reaction mixture was diluted with CH2Cl2 and washed with a saturated Na2CO3 solution and brine. The residue obtained after evaporation of CH2Cl2 was dissolved in 25 mL of EtOH and treated with 1.2 mL of hydrazine hydrate overnight. The reaction mixture was then filtered and evaporated to give 510 mg (100%) of the title compound; MS m/e 327 (M+1).
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

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